R,S Equol 4'-Sulfate Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

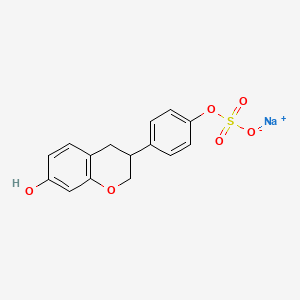

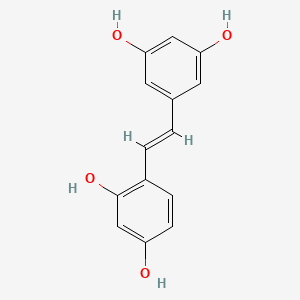

R,S Equol 4’-Sulfate Sodium Salt (E4S) is a synthetic compound that has gained prominence in scientific research within the past decade as a sulfated conjugated form of Isoflavone metabolite . It is derived from the natural hormone estradiol, E4S combines both estrogenic and androgenic properties . The molecular formula of R,S Equol 4’-Sulfate Sodium Salt is C15H13NaO6S .

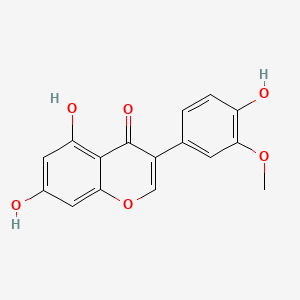

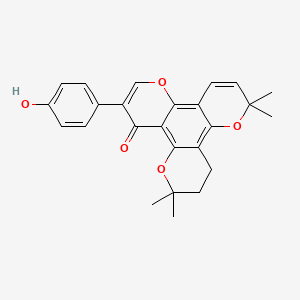

Molecular Structure Analysis

The molecular structure of R,S Equol 4’-Sulfate Sodium Salt is represented by the molecular formula C15H13NaO6S . The InChI representation of the molecule isInChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12 (9-20-15 (11)8-13)10-2-5-14 (6-3-10)21-22 (17,18)19;/h1-6,8,12,16H,7,9H2, (H,17,18,19);/q;+1/p-1 . The Canonical SMILES representation is C1C (COC2=C1C=CC (=C2)O)C3=CC=C (C=C3)OS (=O) (=O) [O-]. [Na+] . Physical And Chemical Properties Analysis

The molecular weight of R,S Equol 4’-Sulfate Sodium Salt is 344.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass is 344.03305359 g/mol and the monoisotopic mass is also 344.03305359 g/mol . The topological polar surface area is 104 Ų and it has a heavy atom count of 23 .科学的研究の応用

Metabolic Mechanism

Equol is the most potent soy isoflavone metabolite and is produced by specific intestinal microorganisms of mammals . It has a high antioxidant activity and hormone-like activity . The metabolic mechanism of equol in humans has been widely studied .

Prevention of Chronic Diseases

Equol has promising application possibilities for preventing chronic diseases such as cardiovascular disease, breast cancer, and prostate cancer due to its high antioxidant activity and hormone-like activity .

Biological Characteristics

The biological characteristics of equol have been a focus of research. It has higher biological activity than its precursor compound, daidzein, because it mediates many of its biological effects by binding to estrogen receptors .

Synthesis Methods

The synthesis methods of equol have been studied extensively. It is produced from equol in the gut .

Equol-Producing Bacteria

Research has been conducted on the currently isolated equol-producing bacteria . These bacteria play a crucial role in the production of equol.

Estrogenic and Androgenic Properties

R,S Equol 4′-Sulfate Sodium Salt (E4S) is a synthetic compound that has gained prominence in scientific research within the past decade as a sulfated conjugated form of Isoflavone metabolite . Derived from the natural hormone estradiol, E4S combines both estrogenic and androgenic properties .

Quantification of Unconjugated Equol

(±)-Equol 4’-sulfate has been used as a standard for the quantification of unconjugated equol in rat plasma .

Future Development and Application Direction

There is a great significance to systematically study the efficient preparation method of equol and its functional activity . This research aims to provide guidance for the application and promotion of equol in the field of food and health products .

将来の方向性

R,S Equol 4’-Sulfate Sodium Salt has promising application possibilities for preventing chronic diseases such as cardiovascular disease, breast cancer, and prostate cancer due to its high antioxidant activity and hormone-like activity . It is of great significance to systematically study the efficient preparation method of equol and its functional activity . Future development and application directions include providing guidance for the application and promotion of equol in the field of food and health products .

作用機序

Target of Action

It is known to be a metabolite of the isoflavonoid phytoestrogen equol , which suggests that it may interact with estrogen receptors in the body.

Biochemical Pathways

As a metabolite of equol, it may be involved in the same pathways as equol, which include estrogen signaling pathways .

特性

IUPAC Name |

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWXGINCBVVDO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675882 |

Source

|

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189685-28-6 |

Source

|

| Record name | Sodium 4-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)